molecular formula C7H11IN2S B3089064 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide CAS No. 118926-63-9

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide

Cat. No.: B3089064
CAS No.: 118926-63-9
M. Wt: 282.15 g/mol
InChI Key: SRIBOJGMWSVQMR-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide (CAS 2933-29-1) is a hydroiodide salt derivative of the bicyclic heterocyclic compound 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. This compound features a partially hydrogenated benzothiazole core, with the amine group at the 2-position and a hydroiodide counterion enhancing its solubility in polar solvents. It is commercially available with 98% purity and is utilized as a building block in organic synthesis, particularly for developing pharmacologically active molecules .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S.HI/c8-7-9-5-3-1-2-4-6(5)10-7;/h1-4H2,(H2,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIBOJGMWSVQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118926-63-9
Record name 4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-AMINE HYDROIODIDE
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Preparation Methods

The synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide typically involves the reaction of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine with hydroiodic acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the iodine atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide has been explored for its potential therapeutic applications:

  • Antitumor Activity: Studies have indicated that derivatives of benzothiazole compounds exhibit cytotoxic effects against various cancer cell lines. Research shows that modifications in the benzothiazole structure can enhance antitumor potency and selectivity .
  • Neuroprotective Effects: Some studies suggest that benzothiazole derivatives may have neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Synthetic Chemistry

The compound serves as a precursor in the synthesis of more complex organic molecules:

  • Building Block for Drug Development: Its structural framework allows for the modification and synthesis of novel compounds with potential pharmacological activities. It has been utilized in the synthesis of various heterocyclic compounds which are crucial in drug discovery .
  • Reactions Involving Nucleophilic Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, making it useful for creating diverse chemical entities .

Data Tables

Application AreaDescriptionReferences
Medicinal ChemistryAntitumor and neuroprotective activities
Synthetic ChemistryUsed as a building block for drug development
Chemical ReactionsParticipates in nucleophilic substitution reactions

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated the efficacy of benzothiazole derivatives against human cancer cell lines. The results indicated that certain modifications to the 4,5,6,7-tetrahydro structure significantly enhanced cytotoxicity compared to unmodified compounds. The study concluded that further exploration could lead to promising anticancer agents.

Case Study 2: Neuroprotective Properties

Research investigating the neuroprotective effects of benzothiazole derivatives found that these compounds could inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. This suggests potential therapeutic applications for treating or preventing neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide involves its interaction with various molecular targets. It can bind to enzymes and proteins, altering their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzothiazole Core

4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine (CAS N/A)
  • Structure : A methyl group at the 4-position of the tetrahydrobenzothiazole ring.
  • Properties :
    • Density: 1.191 g/cm³ (predicted)
    • Boiling Point: 315.7°C (predicted)
    • LogP: 2.56 (indicating moderate lipophilicity)
6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine (CAS 7696-50-6)
  • Structure : Methyl substitution at the 6-position.
  • Properties :
    • Molecular Formula: C₈H₁₂N₂S
    • Molecular Weight: 168.26 g/mol
  • Applications: Limited data, but structural analogs suggest utility in antimicrobial or anticancer agent development .
N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS 40534-18-7)
  • Structure : Methylation of the amine group at the 2-position.
  • Synthesis : Prepared via alkylation of the parent amine, enhancing steric bulk and altering reactivity.
  • Applications : Intermediate for modified thiazole derivatives with tailored pharmacokinetic profiles .

Salt Forms and Derivatives

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine Hydrochloride (CAS 15951-21-0)
  • Properties : Hydrochloride salt improves aqueous solubility compared to the free base.
  • Purity : 97% (commercially available) .
4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde (CAS 884504-72-7)
  • Structure : Aldehyde functional group at the 2-position.
  • Applications : Key intermediate for Schiff base formation in ligand synthesis .

Hybrid Heterocyclic Systems

N-((5-Substituted-2-phenyl-1H-indol-3-yl)methylene)-4,5,6,7-tetrahydro-5,7-dimethylbenzo[d]thiazole-2-amine
  • Structure : Combines tetrahydrobenzothiazole with indole moieties via a Schiff base linkage.
  • Applications : Demonstrated anti-tubercular activity against M. tuberculosis (H37Rv strain) in Microplate Alamar Blue Assays (MABA). Metal chelates of this compound showed enhanced activity, with Cu(II) complexes adopting distorted octahedral geometries .
N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
  • Structure : Hybrid of tetrahydrobenzothiazole and azepine rings.
  • Applications : Explored for neurological activity due to the azepine moiety’s affinity for CNS targets .

Physical Properties

Compound Molecular Weight LogP Solubility (Hydroiodide vs. Hydrochloride)
4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide 168.26 (base) + HI 2.56* High in polar solvents due to ionic nature
4-Methyl derivative 168.26 2.56 Lower solubility than salts
Hydrochloride salt 168.26 + HCl N/A Moderate solubility in water

*Predicted for the free base; hydroiodide salt may alter LogP .

Biological Activity

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide is a compound with notable biological activity and potential therapeutic applications. Its molecular formula is C7H11IN2S, and it has garnered interest for its interactions with various biological systems. This article reviews the biological activity of this compound based on current research findings, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

  • Molecular Weight : 282.15 g/mol
  • CAS Number : 118926-63-9
  • IUPAC Name : 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine; hydroiodide

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. It can bind to enzymes and proteins, potentially altering their activity. This interaction may influence several biochemical pathways relevant to disease processes.

Antitumor Activity

Research has highlighted the compound's potential as an antitumor agent . A series of derivatives based on this compound have demonstrated high selectivity against aneuploid cell lines compared to diploid cell lines. For instance:

  • Structure-Activity Relationship (SAR) studies indicated that modifications at specific positions on the phenyl ring significantly enhance potency and selectivity against cancer cells .
CompoundSelectivityPotencyTarget Cell Lines
Compound 19HighHighestMCF-7, MDA-MB-361

This indicates a promising avenue for developing targeted cancer therapies.

Comparative Analysis with Related Compounds

This compound can be compared with other benzothiazole derivatives:

Compound NameStructureBiological Activity
4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amineLacks hydroiodideModerate
N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)propanamideDifferent functional groupsLower selectivity

The unique presence of the hydroiodide group in this compound enhances its reactivity and biological profile compared to its analogs .

Therapeutic Applications

The compound's potential extends beyond oncology. It has been investigated for various therapeutic applications:

  • Antimicrobial Activity : Preliminary evaluations suggest that derivatives of this compound exhibit antimicrobial properties against a range of pathogens .
  • Neuroprotective Effects : Some studies indicate that it may have neuroprotective effects due to its ability to modulate neurotransmitter systems.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

  • Antitumor Efficacy : A study published in PubMed reported that derivatives showed significant activity against breast cancer cell lines .
  • Mechanistic Insights : Molecular docking studies revealed specific binding interactions with target proteins that could explain the observed biological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide
Reactant of Route 2
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4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide

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